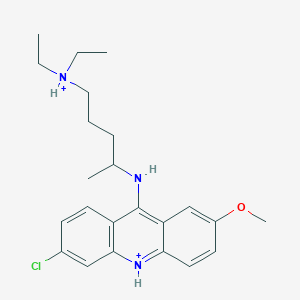![molecular formula C14H23IN4O3S B1254950 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[2-[(iodoacetyl)aMino]ethyl]-2-oxo-, (3aS,4S,6aR)-](/img/structure/B1254950.png)
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[2-[(iodoacetyl)aMino]ethyl]-2-oxo-, (3aS,4S,6aR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Biotinoyl-n’-iodoacetylethylenediamine: is a biotinylated biochemical assay reagent. It is primarily used for labeling proteins and other biomolecules due to its thiol-reactive properties. This compound forms a layer of biotin derivative on surfaces, which can trigger the assembly of peptide nanostructured fibers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Biotinoyl-n’-iodoacetylethylenediamine involves the reaction of biotin with iodoacetic acid and ethylenediamine. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperature conditions. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods: In an industrial setting, the production of n-Biotinoyl-n’-iodoacetylethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is then lyophilized and stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: n-Biotinoyl-n’-iodoacetylethylenediamine primarily undergoes substitution reactions due to the presence of the iodoacetyl group. It reacts with thiol groups in proteins and other biomolecules, forming stable thioether bonds .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, DMSO, DMF.
Conditions: Room temperature to slightly elevated temperatures, typically under inert atmosphere to prevent oxidation.
Major Products: The major products formed from these reactions are biotinylated proteins and peptides, which can be used in various biochemical assays and research applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: n-Biotinoyl-n’-iodoacetylethylenediamine is used in the synthesis of biotinylated compounds for various chemical assays. It helps in the study of protein interactions and enzyme activities .
Biology: In biological research, this compound is used for labeling proteins and peptides, facilitating their detection and purification. It is also used in the study of protein-protein interactions and cellular processes .
Medicine: In medical research, n-Biotinoyl-n’-iodoacetylethylenediamine is used in the development of diagnostic assays and therapeutic agents. It aids in the detection of specific biomarkers and the study of disease mechanisms .
Industry: Industrially, this compound is used in the production of biosensors and other biotechnological applications. It helps in the development of advanced materials for electronic and medical devices .
Wirkmechanismus
n-Biotinoyl-n’-iodoacetylethylenediamine exerts its effects through the formation of stable thioether bonds with thiol groups in proteins and other biomolecules. This biotinylation process allows for the specific labeling and detection of target molecules. The biotin moiety can then interact with streptavidin or avidin, facilitating the capture and analysis of the labeled biomolecules .
Vergleich Mit ähnlichen Verbindungen
- n-Biotinoyl-n’-iodoacetylaminocaproate
- n-Biotinoyl-n’-iodoacetylaminopropionate
- n-Biotinoyl-n’-iodoacetylaminobutyrate
Comparison: Compared to these similar compounds, n-Biotinoyl-n’-iodoacetylethylenediamine offers unique advantages due to its ethylenediamine backbone. This structure provides greater flexibility and reactivity, making it more efficient for biotinylation reactions. Additionally, the presence of the iodoacetyl group enhances its reactivity with thiol groups, leading to more stable and specific labeling .
Eigenschaften
Molekularformel |
C14H23IN4O3S |
|---|---|
Molekulargewicht |
454.33 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-iodoacetyl)amino]ethyl]pentanamide |
InChI |
InChI=1S/C14H23IN4O3S/c15-7-12(21)17-6-5-16-11(20)4-2-1-3-10-13-9(8-23-10)18-14(22)19-13/h9-10,13H,1-8H2,(H,16,20)(H,17,21)(H2,18,19,22)/t9-,10-,13-/m0/s1 |
InChI-Schlüssel |
NDKQUODALAUTFL-KWBADKCTSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CI)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CI)NC(=O)N2 |
Synonyme |
BIE-DA N-biotinoyl-N'-iodoacetyl-ethylenediamine N-biotinoyl-N'-iodoacetylethylenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{2-Deoxy-5-O-[(R)-Hydroxy{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}phosphoryl]-Beta-D-Erythro-Pentofuranosyl}-5-Nitro-1h-Indole](/img/structure/B1254873.png)










